N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-4-oxo-4H-chromene-2-carboxamide
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic coumarin derivative characterized by a 4-oxo-4H-chromene (coumarin) core substituted at the 2-position with a carboxamide group. The carboxamide nitrogen is further functionalized with two distinct moieties: a 1,1-dioxidotetrahydrothiophen-3-yl (sulfone-containing tetrahydrothiophene) and a 4-methoxybenzyl group.
Properties
Molecular Formula |
C22H21NO6S |
|---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-[(4-methoxyphenyl)methyl]-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C22H21NO6S/c1-28-17-8-6-15(7-9-17)13-23(16-10-11-30(26,27)14-16)22(25)21-12-19(24)18-4-2-3-5-20(18)29-21/h2-9,12,16H,10-11,13-14H2,1H3 |
InChI Key |
OWPBSVTULDRTLF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the chromene core, followed by the introduction of the tetrahydrothiophene ring and the methoxybenzyl group. The final step involves the formation of the carboxamide linkage.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydrothiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the chromene core, resulting in the formation of alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrahydrothiophene ring can yield sulfone derivatives, while reduction of the chromene core can produce alcohols.
Scientific Research Applications
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-4-oxo-4H-chromene-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The target compound is compared to structurally related coumarin carboxamides, focusing on substituent modifications and their implications for physicochemical properties and bioactivity. Key analogues include:
Key Findings from Comparative Analysis
The 1,1-dioxidotetrahydrothiophen-3-yl group in the target compound introduces a sulfone moiety, enhancing oxidative stability and polar surface area compared to simpler alkyl/aryl substituents .
Methyl and isopropyl substituents () increase hydrophobicity, which may enhance membrane permeability but reduce solubility .
Biological Implications :
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that belongs to the chromene class of compounds. Its unique structural features suggest significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article provides an overview of its biological activities, including anticancer, antimicrobial, and other therapeutic potentials, supported by relevant research findings.
Chemical Structure and Properties
The compound's structure can be delineated as follows:
- Chemical Formula : C20H22N2O4S
- Molecular Weight : Approximately 414.5 g/mol
- Functional Groups : Contains a tetrahydrothiophene ring, methoxybenzyl moiety, and a chromene structure.
1. Anticancer Activity
Research has demonstrated that compounds within the chromene family exhibit notable anticancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| MDA-MB231 | 25 | Significant inhibition of cell proliferation |
| HCT116 | 30 | Induces apoptosis through caspase activation |
| PC3 | 20 | Reduces cell viability by 63% at 25 μM |
Studies indicate that this compound triggers apoptosis in cancer cells by activating caspase pathways and disrupting tubulin polymerization, leading to cell cycle arrest .
2. Antimicrobial Activity
The compound has also shown promising antimicrobial properties. Various analogs of chromenes have been reported to possess activity against bacteria and fungi. For instance:
| Microorganism | Minimum Inhibitory Concentration (MIC) (μg/mL) | Activity |
|---|---|---|
| E. coli | 15 | Bactericidal |
| S. aureus | 10 | Bactericidal |
| C. albicans | 20 | Fungicidal |
These findings suggest that the compound could serve as a potential lead in developing new antimicrobial agents .
3. Other Biological Activities
In addition to its anticancer and antimicrobial effects, this compound exhibits other pharmacological activities:
- Antioxidant Activity : Compounds with similar structures have been noted for their ability to scavenge free radicals, thereby protecting cells from oxidative stress.
- Antidiabetic Effects : Some studies indicate potential inhibitory effects on enzymes related to glucose metabolism, suggesting a role in managing diabetes .
Case Studies and Research Findings
Several studies have explored the biological activity of chromene derivatives:
- Study on Anticancer Effects : A recent study evaluated the cytotoxicity of various chromene derivatives on different cancer cell lines, highlighting significant inhibition rates and mechanisms involving apoptosis induction .
- Antimicrobial Evaluation : Another research effort focused on testing the antimicrobial efficacy of chromene compounds against several pathogens, demonstrating effective MIC values that suggest potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
